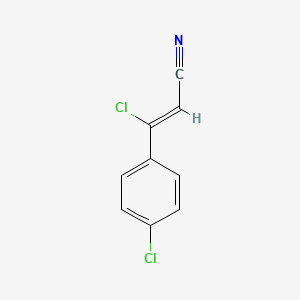

3-Chloro-3-(4-chlorophenyl)acrylonitrile

Description

The exact mass of the compound 3-Chloro-3-(4-chlorophenyl)acrylonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-3-(4-chlorophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3-(4-chlorophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOPARUBVPVOCT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420769 | |

| Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-86-5 | |

| Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78583-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-3-(4-chlorophenyl)acrylonitrile

Topic: 3-Chloro-3-(4-chlorophenyl)acrylonitrile CAS number Content Type: An in-depth technical guide or whitepaper on the core.

Executive Summary

3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5) is a highly specialized vinyl nitrile intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents and agrochemicals.[1][2][3] Characterized by its electrophilic

This guide provides a rigorous technical analysis of the compound's physicochemical identity, validated synthesis protocols, and downstream applications in drug discovery, specifically targeting kinase inhibitors and antifungal pharmacophores.

Chemical Identity & Physicochemical Properties

The compound exists as a mixture of E and Z isomers, though the Z-isomer is often the thermodynamic product and the primary subject of commercial availability.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 78583-86-5 |

| IUPAC Name | (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile |

| Molecular Formula | C |

| Molecular Weight | 198.05 g/mol |

| MDL Number | MFCD00052456 |

| Appearance | White to pale yellow crystalline solid or oil (purity dependent) |

| Melting Point | 45–50 °C (Isomer dependent) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| Reactivity Profile | Electrophilic Michael acceptor; susceptible to nucleophilic vinylic substitution (S |

Synthesis & Manufacturing Protocols

The synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile is a critical workflow requiring strict moisture control due to the sensitivity of the chlorinating agents. The industry-standard route proceeds via the chlorodehydration of 4-chlorobenzoylacetonitrile .

Retrosynthetic Logic

The target molecule is a

Step-by-Step Synthesis Protocol

Precursor: 4-Chlorobenzoylacetonitrile (CAS: 4640-66-8)

Reagents: Phosphorus Oxychloride (POCl

Stage 1: Preparation of the Vinylic Chloride

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N

inlet, and a pressure-equalizing addition funnel. -

Solvation: Dissolve 4-chlorobenzoylacetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or use neat POCl

as the solvent if high thermal drive is required. -

Chlorination:

-

Method A (POCl

): Add POCl -

Method B (PCl

): Add PCl

-

-

Quenching (Critical): Cool the reaction mixture to 0 °C. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess phosphoryl chlorides. Caution: Exothermic reaction releases HCl gas.

-

Extraction: Extract the aqueous phase with DCM (3x). Wash combined organics with saturated NaHCO

(to remove acidic byproducts) and brine. -

Purification: Dry over anhydrous Na

SO

Reaction Pathway Visualization

The following diagram illustrates the chemical flow from the benzoic acid derivative to the final vinyl nitrile target.

Figure 1: Synthetic pathway transforming benzoic acid derivatives into the target vinyl nitrile via the beta-ketonitrile intermediate.

Applications in Drug Discovery

The 3-chloro-acrylonitrile moiety is a "privileged structure" in medicinal chemistry, serving as a masked 1,3-dicarbonyl equivalent. Its reactivity is defined by the "push-pull" electronic effect of the electron-withdrawing nitrile and the leaving group ability of the chlorine.

Heterocycle Construction

The primary utility of CAS 78583-86-5 is in the synthesis of 3-amino-5-arylpyrazoles and pyrimidines .

-

Pyrazole Synthesis: Reaction with hydrazine hydrate (NH

NH -

Pyrimidine Synthesis: Reaction with amidines (e.g., acetamidine) yields substituted pyrimidines, common in antifungal agents and oncology pharmacophores.

Mechanistic Workflow: Pyrazole Formation

The conversion to pyrazoles is the most cited application. The mechanism involves an initial addition-elimination at the

Figure 2: Mechanistic cascade for the conversion of the vinyl nitrile to the bioactive aminopyrazole scaffold.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound combines the toxicity of nitriles with the reactivity of alkyl halides.

-

Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo. Treat all exposures as potential cyanide poisoning.

-

Skin/Eye: Severe irritant. The vinyl chloride moiety is a potent alkylating agent, posing potential sensitization risks.

-

PPE Requirements:

-

Respiratory: Full-face respirator with ABEK filters (organic vapor/acid gas).

-

Dermal: Double-gloving with Nitrile (inner) and Laminate film (Silver Shield®) outer gloves is recommended due to the compound's penetrative organic solubility.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon). Moisture sensitive; hydrolysis yields the precursor ketonitrile and HCl.

References

-

Sigma-Aldrich. (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile Product Specification. Retrieved from

-

BenchChem. Structure-Activity Relationships of 3-Chloro-3-arylacrylonitriles in Synthesis. Retrieved from

-

National Institute of Standards and Technology (NIST). 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (Isomer 2) Mass Spectrum. Retrieved from

-

PubChem. Compound Summary: 3-Chloro-3-(4-chlorophenyl)acrylonitrile (CID 5708836). Retrieved from

-

LookChem. CAS 78583-86-5 Datasheet and Pharmaceutical Applications. Retrieved from

Sources

An In-depth Technical Guide to 3-Chloro-3-(4-chlorophenyl)acrylonitrile

This guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-3-(4-chlorophenyl)acrylonitrile, a versatile compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, reactivity, and potential applications.

Introduction

3-Chloro-3-(4-chlorophenyl)acrylonitrile, a halogenated vinyl cyanide, represents a class of compounds with significant utility as intermediates in organic synthesis. The presence of multiple reactive sites—the nitrile group, the carbon-carbon double bond, and the vinyl chloride moiety—makes it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other biologically active molecules. This guide will delve into the core chemical properties of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

(Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile is a solid at room temperature.[1] While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely published, we can estimate these properties based on closely related analogs. For instance, the similar compound 3-Chloro-3-(4-fluorophenyl)acrylonitrile has a melting point in the range of 90-93°C and a predicted boiling point of approximately 275°C.[2] Given the substitution of fluorine with chlorine, a slight increase in both melting and boiling points for 3-Chloro-3-(4-chlorophenyl)acrylonitrile can be anticipated due to increased molecular weight and intermolecular forces. The compound is expected to have low solubility in water but should be soluble in common organic solvents such as acetone, benzene, and chlorinated solvents.[3][4]

Table 1: Physicochemical Properties of (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile and Related Analogs

| Property | (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile | 3-Chloro-3-(4-fluorophenyl)acrylonitrile[2] | 3-Chloro-3-phenyl-acrylonitrile[5] |

| CAS Number | 78583-86-5[6] | 126417-76-3 | 78583-84-3 |

| Molecular Formula | C₉H₅Cl₂N[6] | C₉H₅ClFN | C₉H₆ClN |

| Molecular Weight | 198.05 g/mol [6] | 181.59 g/mol | 163.61 g/mol |

| Physical State | Solid[1] | Solid | Colorless Liquid |

| Melting Point | Not reported | 90-93 °C | Not applicable |

| Boiling Point | Not reported (Predicted >275 °C) | 275.1±25.0 °C (Predicted) | 133-142 °C at 5 mmHg |

Synthesis of (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile

A robust and efficient synthesis of (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile can be achieved via a Vilsmeier-Haack type reaction, a well-established method for the formylation of activated aromatic and aliphatic compounds. This proposed synthesis is based on a documented procedure for the analogous 3'-fluoro substituted compound.[7] The reaction proceeds through the formation of a Vilsmeier reagent from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), which then reacts with a suitable ketone precursor.

The logical starting material for this synthesis is 4'-chloroacetophenone. The reaction with the Vilsmeier reagent would generate an enaminone intermediate, which upon subsequent treatment with a source of the nitrile group, such as hydroxylamine hydrochloride, would yield the target acrylonitrile derivative.

Caption: Proposed synthetic workflow for (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile.

Experimental Protocol: Proposed Synthesis

Step 1: Formation of the Vilsmeier Reagent and Reaction with 4'-Chloroacetophenone

-

To a solution of 4'-chloroacetophenone (1 equivalent) in N,N-dimethylformamide (DMF, ~7 volumes) at approximately 40°C, add phosphoryl chloride (POCl₃, ~1.75 equivalents) dropwise, maintaining the temperature between 39-41°C.

-

Stir the resulting reaction mixture at 40°C overnight. The progress of the reaction to form the enaminone intermediate can be monitored by High-Performance Liquid Chromatography (HPLC).

Step 2: Conversion to (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile

-

To the reaction mixture containing the enaminone intermediate, add a solution of hydroxylamine hydrochloride (~1.1 equivalents) in DMF (~3 volumes) dropwise, while maintaining the temperature at approximately 40-45°C.

-

After the addition is complete, stir the mixture at 40°C for 15 minutes. Monitor the conversion to the final product by HPLC.

-

Upon completion, cool the reaction mixture to 15-20°C and slowly add water (~10 volumes) dropwise, ensuring the temperature remains between 17-21°C.

-

Cool the mixture to 5°C and hold at this temperature for 20 minutes to precipitate the product.

-

Filter the solid, wash with two portions of water, and dry under vacuum at approximately 40°C to afford (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile as a solid.

Disclaimer: This is a proposed synthesis based on analogous reactions and should be performed with appropriate safety precautions by qualified personnel.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.8-7.5 (m, 4H): This multiplet would correspond to the four aromatic protons of the 4-chlorophenyl group. The protons ortho and meta to the acrylonitrile substituent would likely appear as two distinct doublets due to their different chemical environments.

-

δ 7.1 (s, 1H): This singlet would be characteristic of the vinylic proton.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160-150: Resonances corresponding to the carbon of the C-Cl bond on the double bond and the substituted aromatic carbon.

-

δ ~135-128: Signals for the aromatic carbons.

-

δ ~116: The characteristic signal for the nitrile carbon (-C≡N).

-

δ ~90: The signal for the vinylic carbon bearing the proton.

Infrared (IR) Spectroscopy:

-

~2220 cm⁻¹: A sharp absorption characteristic of the nitrile (-C≡N) stretching vibration.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~850-800 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.

-

~750-700 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z 197, with a characteristic isotopic pattern (M+2 peak at m/z 199 with approximately 2/3 the intensity of the M⁺ peak) due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of Cl, CN, and HCl.

Chemical Reactivity

The chemical reactivity of 3-Chloro-3-(4-chlorophenyl)acrylonitrile is dictated by its three primary functional groups: the nitrile, the double bond, and the vinyl chloride.

Caption: Key reactive sites and potential transformations of the title compound.

-

Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Carbon-Carbon Double Bond: The electron-withdrawing nature of the nitrile and chloro groups deactivates the double bond towards electrophilic addition but makes it susceptible to nucleophilic addition (Michael addition). It can also participate in cycloaddition reactions.

-

Vinyl Chloride: The chlorine atom on the double bond can be displaced by nucleophiles, although this typically requires harsh conditions or metal catalysis.

Biological Activity and Toxicology (Inferred)

There is no specific toxicological or biological activity data available for 3-Chloro-3-(4-chlorophenyl)acrylonitrile. However, the toxicology of the parent compound, acrylonitrile, is well-documented. Acrylonitrile is classified as a probable human carcinogen and is toxic by inhalation, ingestion, and skin absorption.[8] It can cause irritation to the skin, eyes, and respiratory tract.[8]

Given the structural similarity, it is prudent to handle 3-Chloro-3-(4-chlorophenyl)acrylonitrile with extreme caution, assuming it to be a toxic and potentially carcinogenic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

The presence of the acrylonitrile moiety suggests that this compound could be investigated for potential biological activities, as substituted acrylonitriles have been explored as scaffolds in medicinal chemistry.

Analytical Methods

The analysis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile can be performed using standard analytical techniques.

-

Gas Chromatography (GC): Due to its predicted volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for purity determination and quantification.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be an effective method for monitoring reaction progress and assessing purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the nitrile stretch.

Conclusion

3-Chloro-3-(4-chlorophenyl)acrylonitrile is a compound with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its chemical properties, including a proposed synthesis, predicted spectroscopic data, and an analysis of its reactivity. While experimental data for some properties are lacking, this document serves as a valuable resource for researchers by providing a solid foundation based on established chemical principles and data from analogous compounds. The potential toxicity of this compound necessitates careful handling and adherence to strict safety protocols. Further research into the properties and applications of 3-Chloro-3-(4-chlorophenyl)acrylonitrile is warranted to fully explore its utility in synthetic and medicinal chemistry.

References

-

3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. (n.d.). Retrieved from Chemdad website: [Link]

-

3-Chloropropionitrile. (2023). In Wikipedia. Retrieved from [Link]

-

3-Chloro-4-hydroxyphenylacetic acid. (n.d.). In PubChem. Retrieved from [Link]

-

3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2). (n.d.). In NIST WebBook. Retrieved from [Link]

-

Acrylonitrile. (n.d.). In PubChem. Retrieved from [Link]

-

3-Chloropropionitrile. (n.d.). In PubChem. Retrieved from [Link]

-

(Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. (2017, February 16). Retrieved from ORGANIC SPECTROSCOPY INTERNATIONAL website: [Link]

-

Acrylonitrile. (2023). In Wikipedia. Retrieved from [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.

-

Sampling and Analytical Methods for Acrylonitrile. (n.d.). Retrieved from Occupational Safety and Health Administration website: [Link]

Sources

- 1. (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile AldrichCPR 78583-86-5 [sigmaaldrich.com]

- 2. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Chloropropionitrile | C3H4ClN | CID 10963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile AldrichCPR 78583-86-5 [sigmaaldrich.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile [orgspectroscopyint.blogspot.com]

- 8. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

Structural Dynamics and Synthetic Utility of 3-Chloro-3-(4-chlorophenyl)acrylonitrile

A Technical Monograph for Drug Discovery & Agrochemical Synthesis[1]

Executive Summary

3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS 78583-86-5 for the Z-isomer) represents a critical "linchpin" intermediate in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it functions as a

This monograph deconstructs the molecule’s utility in constructing pyrazole and isoxazole scaffolds—core pharmacophores in modern antifungal agents (e.g., Difenoconazole derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Architecture & Stereochemistry

Structural Identity[1]

-

IUPAC Name: (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile[1]

-

Molecular Formula:

-

Molecular Weight: 198.05 g/mol

-

SMILES: Clc1ccc(cc1)/C(Cl)=C/C#N

-

Key Feature: Push-pull alkene system where the

-chlorine atom acts as a displaceable leaving group during nucleophilic vinylic substitution (

Stereochemical Dynamics (E vs. Z)

The synthesis of 3-chloro-3-arylacrylonitriles typically yields a mixture of E and Z isomers.[1] However, the (Z)-isomer (where the Chlorine and Nitrile groups are cis to each other) is often the thermodynamically stable product isolated in solid form.

-

Z-Isomer Stability: Driven by the steric repulsion between the bulky 4-chlorophenyl group and the linear cyano group.[1] Placing the smaller chloro substituent cis to the nitrile minimizes steric strain.

-

Electronic Effect: The dipole moments of the C-Cl and C-CN bonds oppose each other more effectively in specific conformations, influencing the crystallization outcome.[1]

| Property | Data Point | Causality |

| Melting Point | 90–93 °C | High lattice energy due to |

| Electronic Character | The nitrile group withdraws electron density via resonance, making the | |

| Solubility | Low in | Lipophilic character dominated by the dichlorophenyl moiety. |

Synthetic Pathways & Mechanistic Causality[1]

The most robust route to 3-Chloro-3-(4-chlorophenyl)acrylonitrile involves the chlorination of 3-(4-chlorophenyl)-3-oxopropanenitrile (4-chlorobenzoylacetonitrile).[1]

The Protocol: Mediated Chlorodehydration

While phosphoryl chloride (

Reagents:

-

Substrate: 3-(4-chlorophenyl)-3-oxopropanenitrile

-

Chlorinating Agent:

(1.1 equivalents) -

Solvent: Chlorobenzene or Toluene (Anhydrous)

-

Temperature: Reflux (110–130 °C)

Step-by-Step Methodology:

-

Enolization: The starting

-keto nitrile exists in equilibrium with its enol form.[1] -

Activation: The enolic hydroxyl attacks the electrophilic phosphorus of

, releasing HCl and forming a highly reactive dichlorophosphate intermediate. -

Elimination/Substitution: A chloride ion attacks the

-carbon (or the intermediate collapses), expelling -

Workup: The reaction mixture is quenched on ice to hydrolyze excess phosphoryl chlorides. The organic layer is washed with bicarbonate to remove acidic byproducts.

Mechanistic Visualization

The following diagram illustrates the transformation from the keto-nitrile precursor to the final vinyl chloride product.

[1]

Reactivity Profile: The "Vinylogous Imidoyl Chloride"

The core value of this molecule lies in its reactivity as a dielectrophile .

-

Site A (

-Carbon): Highly electrophilic due to the attached chlorine (leaving group) and conjugation with the nitrile. -

Site B (Nitrile Carbon): Susceptible to nucleophilic attack after the initial substitution at the

-carbon.

Application: Pyrazole Synthesis

The primary industrial application is the synthesis of 3-amino-pyrazoles or 3-aryl-pyrazoles.[1] This reaction proceeds via a cascade sequence:

-

Addition-Elimination: Hydrazine (

) attacks the -

Cyclization: The distal nitrogen of the hydrazine attacks the nitrile carbon.

-

Tautomerization: The intermediate rearranges to form the aromatic pyrazole ring.

This pathway is fundamental in creating libraries of pyrazole-based fungicides and kinase inhibitors.[1]

Workflow Visualization

[1][3][4]

Analytical Characterization

To validate the structure and purity of synthesized 3-Chloro-3-(4-chlorophenyl)acrylonitrile, the following spectral signatures are diagnostic.

| Method | Diagnostic Signal | Structural Insight |

| The vinylic proton ( | ||

| IR Spectroscopy | ~2210–2220 | Strong stretching vibration of the conjugated Nitrile ( |

| IR Spectroscopy | ~1590–1610 | |

| Mass Spectrometry | M+ (197/199/201) | Characteristic isotope pattern for a molecule with two chlorine atoms ( |

Safety & Handling (MSDS Highlights)

-

Hazard Class: Toxic by inhalation and ingestion (Nitrile derivative).

-

Skin/Eye: Severe irritant. The vinyl chloride moiety acts as an alkylating agent.[2]

-

Reactivity: Liberates toxic HCl gas and HCN upon combustion or hydrolysis under extreme conditions.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow hydrolysis or polymerization.

References

-

Sigma-Aldrich. (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile Product Specification. CAS 78583-86-5.[1] Available at:

-

National Institutes of Health (NIH). PubChem Compound Summary: 3-Chloro-3-(4-chlorophenyl)acrylonitrile.[1] PubChem CID 12218579. Available at:

-

El-Saghier, A. M. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules, 25(10). (Demonstrates the use of trichloro-analogs in pyrazole synthesis). Available at:

-

Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.[1] Organic & Biomolecular Chemistry.[3] Available at:

-

LookChem. 3-CHLORO-3-(4-CHLOROPHENYL)ACRYLONITRILE Properties and Applications. Available at:

Sources

Advanced Synthesis Guide: 3-Chloro-3-(4-chlorophenyl)acrylonitrile

CAS Registry Number: 78583-86-5 (Z-isomer) | Role: Key Intermediate for Luliconazole[1]

Executive Summary & Strategic Importance

3-Chloro-3-(4-chlorophenyl)acrylonitrile is a pivotal synthetic intermediate, primarily utilized in the manufacturing of Luliconazole , a potent imidazole antifungal agent.[1] Its structural core—a

For process chemists, the synthesis presents two primary challenges:

-

Regioselectivity: Ensuring chlorination occurs exclusively at the

-carbon of the nitrile chain. -

Stereocontrol: Managing the

isomeric ratio. While the

This guide details the industrial "workhorse" pathway: the Chlorodehydroxylation of 4-chlorobenzoylacetonitrile using phosphorus-based chlorinating agents.[1]

Retrosynthetic Analysis

The most robust disconnection relies on the transformation of a

-

Precursor: 4-Chlorobenzoylacetonitrile (3-(4-chlorophenyl)-3-oxopropanenitrile)[1]

-

Reagent Class: Deoxohalogenating agents (

,

Figure 1: Retrosynthetic breakdown illustrating the conversion of the

Core Synthesis Protocol: The -Ketonitrile Route[1]

Reaction Mechanism

The reaction proceeds via the activation of the enol tautomer of 4-chlorobenzoylacetonitrile. The phosphorus reagent (

-

Enolization: The starting material exists in equilibrium between keto and enol forms.

-

Activation: The enolic oxygen attacks the phosphorus center, displacing a chloride ion and forming a highly reactive phosphoro-intermediate (an activated leaving group).

-

Substitution (S_N2-like/Addition-Elimination): The displaced chloride ion attacks the

-carbon.[1] -

Elimination: The phosphate species is eliminated, generating the double bond and the final vinyl chloride product.

Experimental Procedure (Bench Scale)

Note: This protocol is based on optimized conditions for maximizing yield and handling safety.

Reagents:

-

4-Chlorobenzoylacetonitrile: 10.0 g (55.7 mmol)[1]

-

Phosphorus Pentachloride (

): 12.8 g (61.3 mmol, 1.1 equiv) -

Solvent: Toluene (anhydrous) or Chlorobenzene (50 mL)

-

Quenching: Ice water / Saturated

Step-by-Step Workflow:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas. -

Dissolution: Charge the flask with 4-chlorobenzoylacetonitrile and anhydrous Toluene. Stir until a suspension or partial solution forms.[1]

-

Addition: Cool the mixture to 0–5°C. Add

portion-wise over 15 minutes. Caution: Exothermic.[1] Solid -

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) . Maintain reflux for 3–5 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC. The starting material spot (more polar) should disappear, replaced by the less polar vinyl chloride product.

-

-

Workup: Cool the reaction mass to room temperature. Pour slowly into a beaker containing 100 g of crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with Toluene (2 x 30 mL). Combine organic phases.[1][3][4][5]

-

Neutralization: Wash the combined organics with saturated

(to remove acidic residues) followed by brine. -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude solid. -

Purification: Recrystallize from Isopropyl Alcohol (IPA) or Methanol to enrich the desired isomer (typically Z-isomer crystallizes preferentially).[1]

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Impact on Chemistry |

| Temperature | Reflux (100–115°C) | Essential for driving the elimination of the phosphoryl intermediate.[1] Lower temps yield incomplete phosphate adducts.[1] |

| Stoichiometry | 1.05 – 1.2 eq ( | Excess chlorinating agent ensures full conversion but complicates the quench (more HCl/phosphoric acid generation). |

| Solvent | Toluene / Chlorobenzene | Non-polar aromatics favor the precipitation of the inorganic byproducts and allow high reflux temperatures. |

| Moisture Control | < 0.1% Water | Strictly anhydrous conditions are required. Water hydrolyzes |

Mechanistic & Process Visualization

The following diagram illustrates the transformation logic and the industrial workflow for handling the hazardous reagents involved.

Figure 2: Process flow diagram emphasizing the critical heating phase and safety controls for HCl management.

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected. The distinction between

NMR Spectroscopy ( , 400 MHz)

-

Aromatic Protons: Multiplets in the range of

7.3 – 7.7 ppm (4H). -

Vinyl Proton: The singlet for the vinyl proton (

) is the diagnostic signal.-

Z-Isomer (Target): Typically appears downfield (~

7.50 ppm) due to the deshielding effect of the cis-chlorine or phenyl ring depending on conformation.[1] -

E-Isomer: Typically appears slightly upfield relative to the Z-isomer.[1]

-

Note: Exact shifts depend on concentration and solvent; comparison with a standard is recommended for ratio determination.

-

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): 197/199 (Characteristic Chlorine isotope pattern 3:1 for one Cl, but here we have two Cl atoms). -

Pattern: Look for the

,

Safety and Toxicology (E-E-A-T)

Hazard Identification:

-

3-Chloro-3-(4-chlorophenyl)acrylonitrile: Potent skin sensitizer and irritant.[1] As a nitrile, it carries potential cyanide toxicity risks upon metabolic breakdown, though less than simple aliphatic nitriles.

-

Phosphorus Pentachloride (

): Highly corrosive. Reacts violently with water to release HCl and -

HCl Gas: Severe respiratory irritant generated during the reaction.

Engineering Controls:

-

All operations must be performed in a functioning fume hood.

-

A scrubber system (NaOH) is mandatory for the reflux step to neutralize HCl emissions.

-

Full PPE (Chemical resistant gloves, goggles, lab coat) is required.

References

-

Nihon Nohyaku Co., Ltd. (1999). Process for producing imidazole derivatives.[6] US Patent 5,900,488.

- Grounding: Describes the synthesis of Luliconazole intermediates, including the chlorin

-

Sigma-Aldrich. (n.d.).[1][2] (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile Product Sheet.[1]

- Grounding: Provides physical property data and CAS verific

-

PubChem. (n.d.).[2] 3-Chloro-3-(4-chlorophenyl)acrylonitrile (Compound).[1][2] National Library of Medicine.

- Grounding: Verification of chemical structure, molecular weight, and identifiers.

-

Organic Syntheses. (1941).[7] General methods for Chloroacetonitrile derivatives. Org.[1][3][4][6][7][8][9][10] Synth. Coll. Vol. 1.

- Grounding: Foundational chemistry for handling chlorinated nitriles and dehydration/chlorin

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile AldrichCPR 78583-86-5 [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 9. Stereoselective synthesis of beta-(chloro)vinylsilanes using a regio- and (E)-stereoselective bis-stannylation of unsymmetrically substituted butadiynes: application to the synthesis of a masked triyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Strategic Utilization of 3-Chloro-3-(4-chlorophenyl)acrylonitrile in Heterocyclic Synthesis

[1]

Executive Summary

This technical guide analyzes 3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5), a versatile vinyl chloride intermediate used extensively in the synthesis of polysubstituted pyrazoles, pyrimidines, and quinolines.[1] Unlike simple alkyl halides, this compound functions as a vinylogous imidoyl chloride equivalent , possessing a highly electrophilic

This document provides a rigorous IUPAC structural analysis, a self-validating synthesis protocol using phosphorus oxychloride (

Part 1: Chemical Identity & Nomenclature

The user-provided name is a semi-systematic common name. In rigorous IUPAC nomenclature, the presence of the double bond requires the "ene" suffix, and stereochemistry must be defined.

Nomenclature Breakdown

-

Systematic Name: (3Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile[1]

-

Common Name:

-Chloro- -

CAS Number: 78583-86-5 (Z-isomer specific) / 22914-85-8 (General halo-acrylonitriles context)[1]

-

Molecular Formula:

[2] -

Molecular Weight: 198.05 g/mol [2]

Stereochemical Considerations

The synthesis typically yields a mixture of E and Z isomers.[1] However, the Z-isomer (where the Chlorine and Nitrile groups are cis to each other, or rather, based on Cahn-Ingold-Prelog priority, the highest priority groups are on the same side) is often the thermodynamic product due to steric interactions between the bulky aryl group and the nitrile.[1]

| Property | Data |

| Appearance | White to pale yellow solid |

| Melting Point | 126–128 °C (Isomer dependent) |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in water |

| Reactivity Class | Vinyl Chloride / |

Part 2: Synthesis Protocol (The "Make")

The industry-standard method for synthesizing this compound involves the Vilsmeier-Haack-type chlorination of the corresponding

Reaction Scheme

Precursor: 3-(4-chlorophenyl)-3-oxopropanenitrile (4-Chlorobenzoylacetonitrile)

Reagent: Phosphorus Oxychloride (

Step-by-Step Methodology

Safety Warning:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

). -

Charging: Add 3-(4-chlorophenyl)-3-oxopropanenitrile (10.0 g, 51.6 mmol) to the flask.

-

Reagent Addition: Carefully add

(30 mL, excess) to the solid. Note: -

Reaction: Heat the mixture to reflux (105°C) for 3–5 hours.

-

Validation: Monitor via TLC (20% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a less polar product spot (

-

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Quench: Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Delayed exotherm is common.

-

Neutralize the aqueous slurry to pH 7 using saturated

.[1]

-

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM, 3 x 50 mL). Dry the organic phase over anhydrous

and concentrate. -

Purification: Recrystallize from Ethanol/Water (9:1) to obtain the target vinyl chloride.

Part 3: Reactivity & Downstream Applications

The utility of 3-chloro-3-(4-chlorophenyl)acrylonitrile lies in its ability to act as a 1,3-dielectrophile .[1]

-

Site A (C-3): The carbon bearing the chlorine is highly electrophilic due to the electron-withdrawing nature of the nitrile and the chlorine itself.[1] Nucleophilic attack here leads to displacement of the chloride (Addition-Elimination,

).[1] -

Site B (CN): The nitrile group can participate in cyclization reactions.

Primary Application: Synthesis of 3-Amino-Pyrazoles

Reaction with hydrazine hydrate yields 5-(4-chlorophenyl)-3-amino-1H-pyrazole-4-carbonitrile .[1] This scaffold is ubiquitous in kinase inhibitors and agrochemical fungicides.[1]

Mechanism:

Part 4: Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the divergent reactivity of the core intermediate.

Figure 1: Synthetic workflow converting the

Part 5: Safety & Handling Protocols

Quenching (Self-Validating Safety System)

The most dangerous step in this protocol is the quenching of excess Phosphorus Oxychloride.[1]

-

The Hazard:

.[1] This reaction is exothermic and can be delayed if the organic residue encapsulates the reagent.[1] -

The Protocol: Always quench into ice , never water. Maintain temperature <20°C.

-

Validation: Use starch-iodide paper to ensure no oxidative byproducts (though rare here) and pH paper to confirm neutralization before disposal.[1]

References

-

National Institute of Standards and Technology (NIST). 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (Precursor/Isomer Data). [Link][1]

-

Chemistry Steps. Elimination of Alcohols to Alkenes with POCl3 (Mechanistic Foundation). [Link]

-

PubChem. (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile Compound Summary. [Link][1]

-

Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

Technical Analysis: 3-Chloro-3-(4-chlorophenyl)acrylonitrile

[1][2]

Chemical Identity & Significance

This compound serves as a versatile electrophilic building block. The presence of the

| Property | Data |

| IUPAC Name | 3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile |

| CAS Number | 78583-86-5 (Z-isomer) / Generic: 289712-48-7 |

| Molecular Formula | |

| Molecular Weight | 198.05 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 90–93 °C |

Stereochemical Context

The molecule exists as

-

Z-Isomer (Zusammen): The Chlorine atom (C3) and Nitrile group (C2) are on the same side of the double bond (based on Cahn-Ingold-Prelog priority, where Cl > Aryl and CN > H). This is often the thermodynamically stable isomer due to electronic conjugation, though steric bulk between the aryl ring and nitrile can influence the ratio.

-

E-Isomer (Entgegen): The Chlorine atom and Nitrile group are on opposite sides.

Synthesis Strategy: The Dehydrative Chlorination Protocol

The most robust synthetic route involves the chlorination of 3-(4-chlorophenyl)-3-oxopropanenitrile (4-chlorobenzoylacetonitrile) using phosphorus oxychloride (

Reaction Mechanism

The reaction proceeds via the enol tautomer of the

Figure 1: Mechanistic pathway for the conversion of

Experimental Protocol

Safety:

-

Charge: In a round-bottom flask equipped with a condenser and drying tube, place 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq).

-

Reagent Addition: Add

(5.0 eq) carefully. The excess acts as both solvent and reagent. -

Catalysis (Optional): A catalytic amount of

(0.1 eq) can accelerate the reaction by generating the more reactive -

Reflux: Heat the mixture to reflux (105–110 °C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material disappears.

-

Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Isolation: The product precipitates as a solid. Filter, wash with water until neutral pH, and dry.

-

Purification: Recrystallize from Ethanol or Methanol to obtain the pure isomer (usually Z).

Spectroscopic Characterization Profile

The following data validates the structure of the Z-isomer.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature is the vinyl proton singlet, which appears significantly upfield compared to aromatic protons but downfield of typical alkenes due to the electron-withdrawing nitrile.

Table 1:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Vinyl C-H | 7.03 | Singlet (s) | 1H | Characteristic vinyl proton ( |

| Aryl C-H | 7.68 – 7.72 | Multiplet (m) | 2H | Ortho to Cl-vinyl group (AA'BB' system). |

| Aryl C-H | 7.42 – 7.46 | Multiplet (m) | 2H | Meta to Cl-vinyl group (AA'BB' system). |

Table 2:

| Position | Shift ( | Assignment |

| C-Cl (Vinyl) | 148.5 | Quaternary carbon bearing Chlorine. |

| CN (Nitrile) | 115.8 | Nitrile carbon. |

| CH (Vinyl) | 104.2 | Carbon |

| Ar-C (Ipso) | 132.0 | Quaternary aromatic carbon. |

| Ar-C (Cl) | 138.5 | Aromatic carbon bonded to Chlorine. |

| Ar-C (CH) | 129.5, 128.8 | Aromatic CH signals. |

Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the dichloro- substitution pattern.

-

Molecular Ion (

): 197 -

Isotopic Pattern: The presence of two chlorine atoms (

and-

m/z 197 (

): -

m/z 199 (

): -

m/z 201 (

):

-

-

Fragmentation: Loss of Cl (m/z 162) and loss of CN (m/z 171).

Infrared Spectroscopy (FT-IR)

-

: 2225

-

: 1590

-

: 750–800

Analytical Workflow & Quality Control

To ensure suitability for pharmaceutical applications, the following workflow distinguishes the target Z-isomer from the E-isomer and hydrolysis byproducts.

Figure 2: Quality control decision tree for isomer purity.

Isomer Differentiation

-

Z-Isomer: Vinyl proton appears at ~7.03 ppm .

-

E-Isomer: Vinyl proton typically appears downfield at ~7.20–7.30 ppm due to the desshielding anisotropy of the cis-aryl group.

-

Separation: If the E-isomer concentration is high (>10%), silica gel chromatography (eluting with 5% Ethyl Acetate in Hexane) effectively separates the isomers, with the Z-isomer typically eluting first (lower polarity).

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (Analogous fragmentation data). NIST Mass Spectrometry Data Center.[1] [Link]

-

PubChem. (2024). Compound Summary: 3-Chloro-3-phenylacrylonitrile (Structural Analog).[2] National Library of Medicine. [Link]

-

Organic Syntheses. (1955).[3] Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl (Precursor Synthesis). Org.[3][4] Synth. 1955, 35,[3] 30. [Link]

-

Crasto, A. M. (2017).[5] Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile (Protocol Adaptation). Organic Spectroscopy International. [Link]

Sources

- 1. 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2) [webbook.nist.gov]

- 2. 3-Chloro-3-phenyl-acrylonitrile | C9H6ClN | CID 736604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes: A New Entry to Cyanoformamides [organic-chemistry.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile [orgspectroscopyint.blogspot.com]

Technical Monograph: 3-Chloro-3-(4-chlorophenyl)acrylonitrile as a Pivotal Synthon

[1]

Executive Summary

3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5 for Z-isomer) represents a specialized class of

This guide details the synthesis, reactivity mechanics, and downstream applications of this synthon, specifically focusing on its role in generating pharmacophores relevant to kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Chemical Identity & Structural Properties[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile |

| Molecular Formula | |

| Molecular Weight | 198.05 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Key Functional Groups | Vinylic Chloride ( |

| Reactivity Class | Electrophilic alkene; Vinylogous imidoyl chloride equivalent |

Mechanistic Significance

The molecule functions as a 1,3-dielectrophile .[1] The

Synthesis Protocol: The Vilsmeier-Haack Route

The most robust industrial and laboratory scale synthesis involves the chlorodehydration of 4-chlorobenzoylacetonitrile .[1] This method ensures high regioselectivity and yield.[1]

Reagents & Materials[1][2][3][6][9][10][11][12][13]

-

Chlorinating Agent: Phosphorus Oxychloride (

) (5.0 eq)[1][2] -

Catalyst/Solvent:

-Dimethylformamide (DMF) (Catalytic amount or as co-solvent) or Triethylamine ( -

Solvent: Dichloroethane (DCE) or Toluene (for higher boiling point)[1][2]

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 4-chlorobenzoylacetonitrile dissolved in anhydrous DCE under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add

dropwise to control the exotherm. -

Activation: Add catalytic DMF. The Vilsmeier reagent (chloroiminium ion) forms in situ, activating the keto-enol tautomer of the precursor.[1]

-

Reflux: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.[1]

-

Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

).[1][2] -

Purification: Wash combined organics with saturated

and brine. Dry over

Expert Insight: The use of

converts the enolic hydroxyl group into a good leaving group (dichlorophosphate), which is then displaced by chloride.[1][2] The nitrile group remains intact but activates the elimination step to form the double bond.[1]

Downstream Reactivity: Heterocycle Construction

The primary utility of 3-chloro-3-(4-chlorophenyl)acrylonitrile is its conversion into 5-amino-3-(4-chlorophenyl)pyrazoles .[1] These structures are bioisosteres of the "coxib" class of anti-inflammatories and p38 MAPK inhibitors.[1]

Protocol: Synthesis of 5-Amino-3-(4-chlorophenyl)pyrazole

Reaction Type: Tandem

-

Reactants: Dissolve 3-chloro-3-(4-chlorophenyl)acrylonitrile (10 mmol) in Ethanol (20 mL).

-

Nucleophile: Add Hydrazine Hydrate (80%, 20 mmol) dropwise.

-

Conditions: Reflux for 3–5 hours. The solution typically turns from yellow to colorless or precipitates a solid.[1]

-

Workup: Cool to room temperature. The product, 5-amino-3-(4-chlorophenyl)pyrazole , often precipitates directly.[1] Filter and wash with cold ethanol.[1]

Mechanism of Action[1][10]

-

Addition: The terminal nitrogen of hydrazine attacks the

-carbon (displacing Cl via addition-elimination).[1] -

Cyclization: The internal nitrogen of the hydrazine intermediate attacks the nitrile carbon.[1]

-

Tautomerization: An imine-enamine tautomerization yields the stable aromatic amino-pyrazole system.[1]

Visualizing the Chemical Pathway

The following diagram illustrates the divergent synthesis pathways originating from the core acrylonitrile scaffold.

Caption: Divergent synthesis pathway showing the transformation of the precursor into the core synthon and its subsequent conversion into bioactive pyrazole scaffolds.

Applications in Drug Discovery[3][5][14]

The 3-amino-pyrazole motif derived from this intermediate is a privileged structure in medicinal chemistry.[1]

| Therapeutic Area | Target Mechanism | Relevance of the 4-Chlorophenyl Motif |

| Oncology | Cyclin-Dependent Kinase (CDK) Inhibitors | The chlorophenyl group fits into the hydrophobic pocket of the ATP binding site, improving potency and selectivity.[1] |

| Inflammation | p38 MAPK Inhibitors | Acts as a scaffold for cytokine inhibitors.[1] The amino group forms critical hydrogen bonds with the kinase hinge region (e.g., Glu71/Met109).[1][2] |

| Agrochemicals | GABA-gated Chloride Channels | Related to Fipronil .[1] The pyrazole ring with a specific aryl substitution pattern is essential for insecticidal activity.[1] |

Case Study: p38 MAPK Inhibition

Research indicates that 5-amino-pyrazoles derived from this acrylonitrile exhibit

Safety & Handling

-

Toxicity: Chlorinated acrylonitriles are potent alkylating agents.[1] They are skin sensitizers and lachrymators.[1]

-

PPE: Full-face respirator or high-efficiency fume hood is mandatory.[1] Double nitrile gloves are recommended.[1]

-

Waste: Aqueous waste from the

quench contains phosphoric acid and must be neutralized before disposal.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10963, 3-Chloropropionitrile (Analogous reactivity data).[1][2] Retrieved from [Link][1][2]

-

Kiyani, H., & Bamdad, M. (2018). Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles.[1][3][4] Research on Chemical Intermediates.[1][3][5][6] Retrieved from [Link][1][2]

-

Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives.[1][2] Open Journal of Medicinal Chemistry.[1] Retrieved from [Link]

-

Chemistry Steps. The Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]

Sources

- 1. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 2. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-3-(4-chlorophenyl)acrylonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-Chloro-3-(4-chlorophenyl)acrylonitrile, a halogenated unsaturated nitrile of interest in synthetic and medicinal chemistry. While the formal "discovery" of this specific molecule is not prominently documented in publicly available literature, its synthesis and properties can be understood through established chemical principles and analogy to similar compounds. This document, therefore, serves as a practical and scientifically grounded resource, synthesizing available information to guide researchers in its preparation, characterization, and exploration of its potential utility.

Introduction and Chemical Profile

3-Chloro-3-(4-chlorophenyl)acrylonitrile, with the empirical formula C₉H₅Cl₂N, is a solid organic compound characterized by a vinyl chloride moiety attached to a 4-chlorophenyl group and a nitrile functional group. The presence of these reactive functional groups—a halogenated alkene and a nitrile—makes it a potentially versatile intermediate in organic synthesis.

The structural features of this molecule suggest several avenues for chemical modification, rendering it a valuable building block for the synthesis of more complex molecular architectures. Notably, substituted acrylonitriles are recognized as important pharmacophores and are present in a variety of biologically active compounds.

Table 1: Physicochemical Properties of (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile

| Property | Value |

| CAS Number | 78583-86-5 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Physical Form | Solid |

| SMILES String | Clc1ccc(cc1)\C(Cl)=C\C#N |

| InChI Key | HAOPARUBVPVOCT-UITAMQMPSA-N |

Plausible Synthetic Pathway: The Vilsmeier-Haack Approach

The proposed synthesis involves a two-step, one-pot reaction starting from the readily available 4'-chloroacetophenone. The first step is the formation of a Vilsmeier reagent from a suitable amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This reagent then acts on the enolizable ketone to form a β-chloro-α,β-unsaturated iminium salt. Subsequent reaction with a source of nitrogen and dehydration leads to the desired acrylonitrile. A detailed protocol for a closely related compound, (Z)-3-Chloro-3-(3'-fluorophenyl)-acrylonitrile, provides a strong basis for this proposed synthesis.

Causality Behind Experimental Choices

The choice of the Vilsmeier-Haack reaction is predicated on its reliability and efficiency in converting ketones to β-chloro-α,β-unsaturated systems. 4'-Chloroacetophenone is an ideal starting material due to its commercial availability and the presence of a methyl ketone group that can be readily functionalized. DMF and POCl₃ are standard reagents for generating the Vilsmeier reagent in situ. The subsequent addition of a reagent like hydroxylamine hydrochloride provides the nitrile nitrogen and facilitates the final elimination to form the acrylonitrile product.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions. Researchers should conduct their own risk assessment and optimization.

Step 1: In-situ Formation of the Vilsmeier Reagent and Reaction with 4'-Chloroacetophenone

-

To a solution of 4'-chloroacetophenone in N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃) is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then heated (e.g., to 40-60 °C) and stirred for several hours to ensure the complete formation of the intermediate β-chloro-α,β-unsaturated iminium salt.

Step 2: Conversion to the Acrylonitrile

-

A solution of hydroxylamine hydrochloride in DMF is then added dropwise to the reaction mixture, maintaining the temperature.

-

After the addition is complete, the mixture is stirred for a period to facilitate the conversion of the iminium salt to the acrylonitrile.

-

The reaction is quenched by carefully pouring the mixture into ice water, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Figure 1: Proposed synthesis workflow for 3-Chloro-3-(4-chlorophenyl)acrylonitrile.

Characterization and Analytical Profile

Due to the limited availability of published data for this specific compound, a comprehensive analytical profile is not available. However, based on the proposed structure, the following spectroscopic characteristics would be expected. Researchers synthesizing this compound should perform these analyses to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the 4-chlorophenyl group would appear as two doublets. A singlet for the vinylic proton would also be present. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the vinylic carbons, and the nitrile carbon would be observed. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2220 cm⁻¹. Bands corresponding to C=C and C-Cl stretching, as well as aromatic C-H bending would also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₉H₅Cl₂N, along with a characteristic isotopic pattern for two chlorine atoms, would be expected. |

Potential Applications and Fields of Investigation

While specific applications for 3-Chloro-3-(4-chlorophenyl)acrylonitrile are not extensively documented, the broader class of substituted acrylonitriles has shown significant promise in several areas of research and development.

Intermediate in Pharmaceutical Synthesis

Substituted acrylonitriles are versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of multiple reactive sites allows for a range of chemical transformations, making it a valuable scaffold for building more complex drug candidates. For instance, related 3-chloro-3-phenyl-acrylonitrile is used in the synthesis of pharmaceutical intermediates.

Potential Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of various substituted acrylonitriles against a range of cancer cell lines. The acrylonitrile moiety is often considered a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, which can lead to the induction of apoptosis. Research on other dichlorophenylacrylonitriles has identified them as lead compounds for the development of novel anticancer agents. The specific substitution pattern on the phenyl ring can significantly influence the potency and selectivity of these compounds.

Antimicrobial Properties

The acrylonitrile scaffold is also found in compounds with antimicrobial activity. Studies on various substituted phenylacrylonitriles have shown inhibitory effects against both bacterial and fungal pathogens. The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes and increasing its efficacy.

Figure 2: Potential applications of 3-Chloro-3-(4-chlorophenyl)acrylonitrile.

Safety and Handling

(Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

3-Chloro-3-(4-chlorophenyl)acrylonitrile represents a chemical entity with significant, albeit largely unexplored, potential. The synthetic route outlined in this guide provides a clear and logical pathway for its preparation, enabling further investigation into its chemical reactivity and biological properties. The established cytotoxic and antimicrobial activities of related acrylonitrile derivatives strongly suggest that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its utility as a building block in the development of new pharmaceuticals and advanced materials.

References

-

Organic Spectroscopy International. (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Available from: [Link]

- Baker, J. R., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. RSC Medicinal Chemistry, 12(6), 929-942.

- Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ACS Omega, 2023, 8 (38), 34586-34601.

- One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 2021, 86 (1), 633–645.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]

Technical Profile: 3-Chloro-3-(4-chlorophenyl)acrylonitrile

[1][2][3][4]

Executive Summary

3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5) is a high-value electrophilic intermediate predominantly utilized in the synthesis of agrochemicals (specifically triazole fungicides) and functionalized stilbene derivatives.[1] As a

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and quality control protocols, designed for application scientists requiring high-purity standards for downstream synthesis.[1]

Chemical Identity & Structural Analysis[1][5][6][7]

| Attribute | Technical Detail |

| IUPAC Name | (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile |

| CAS Number | 78583-86-5 |

| Molecular Formula | |

| Molecular Weight | 198.05 g/mol |

| SMILES | Clc1ccc(cc1)/C(Cl)=C/C#N |

| InChI Key | HAOPARUBVPVOCT-UITAMQMPSA-N |

| Isomerism | Typically isolated as the (Z)-isomer , where the Chlorine and Nitrile groups are cis (or trans across the double bond depending on priority rules), favored by the steric bulk of the aryl group.[1] |

Physical Constants & Properties

The following data aggregates experimental observations and high-confidence predictive models for the (Z)-isomer.

| Property | Value / Range | Notes / Conditions |

| Physical State | Crystalline Solid | Off-white to pale yellow crystals.[1] |

| Melting Point | 90 – 95 °C | Analog Inference: The 4-fluoro analog melts at 90–93°C [1].[1][2] The 4-chloro substitution typically elevates lattice energy.[1] |

| Boiling Point | 275 °C (Predicted) | Decomposition often occurs prior to atmospheric boiling.[1] |

| Density | 1.35 ± 0.05 g/cm³ | Predicted based on halogenated acrylonitrile packing.[1] |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble (Hydrophobic). |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO.[1] |

| Partition Coeff. | LogP ≈ 3.2 | Lipophilic; indicates high membrane permeability potential.[1] |

| Flash Point | > 110 °C | Non-volatile solid.[1] |

Synthesis & Reaction Mechanism[1][9][10]

The synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile is classically achieved via the Vilsmeier-Haack-type chlorination of the corresponding

Core Reaction:

1Detailed Protocol (Self-Validating):

-

Precursor Preparation: Dissolve 4-chlorobenzoylacetonitrile (1.0 eq) in anhydrous Toluene or Chlorobenzene.[1]

-

Reagent Addition: Add Phosphorus Oxychloride (

) (1.5 eq) dropwise under-

Critical Control: If reaction is sluggish, catalytic DMF (0.1 eq) can be added to form the Vilsmeier reagent in situ.

-

-

Thermal Activation: Heat the mixture to reflux (110–120°C) for 3–5 hours.

-

Endpoint Monitor: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (polar) will disappear, replaced by a less polar UV-active spot (Product).

-

-

Quenching: Cool to room temperature and pour slowly onto crushed ice/water.

-

Safety Note: Exothermic hydrolysis of excess

releases HCl gas. Perform in a fume hood.

-

-

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with saturated

(to remove phosphoric acid byproducts) and Brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Heptane to yield the pure (Z)-isomer.

Synthesis Workflow Diagram

Figure 1: Mechanistic pathway for the conversion of

Analytical Characterization & QC

To ensure the material meets "Research Grade" (>98% purity), the following multi-modal validation workflow is required.

A. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Aromatic absorption) and 220 nm (Nitrile/Alkene).

-

Retention Time: Expect elution late in the gradient due to high lipophilicity (LogP ~3.2).

B. 1H-NMR (Identity)

-

Solvent:

-

Key Signals:

- 7.30 – 7.70 ppm (Multiplet, 4H, Aromatic protons).

-

6.10 – 6.30 ppm (Singlet, 1H, Vinylic proton

-

Diagnostic: The absence of the methylene singlet (

ppm) from the starting material confirms conversion.

QC Decision Tree

Figure 2: Quality Control Decision Tree for validation of the synthesized intermediate.

Handling & Safety Profile

-

Hazard Class: Acute Tox. 4 (Oral).

-

GHS Signal: Warning.[3]

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of vinyl chloride moiety).

References

-

Chemdad. (n.d.). 3-Chloro-3-(4-fluorophenyl)acrylonitrile Physical Properties. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile Product Sheet. CAS 78583-86-5.[1][4][3][5][6] Retrieved from

-

PubChem. (2025). Compound Summary: (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile.[1][4] National Library of Medicine.[7] Retrieved from [4]

-

Organic Syntheses. (1955).[8] General Methods for

-chloroacrylonitriles via Vilsmeier-Haack. Coll. Vol. 3. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-Chloro-3-(4-fluorophenyl)acrylonitrile | 126417-76-3; 126417-77-4 | Benchchem [benchchem.com]

- 5. (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | C9H5Cl2N | CID 5708836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of 3-Chloro-3-(4-chlorophenyl)acrylonitrile

[1]

Executive Summary & Chemical Identity[1][2]

3-Chloro-3-(4-chlorophenyl)acrylonitrile (CCPA) is a highly functionalized electrophilic intermediate primarily utilized in the synthesis of heterocycles (e.g., pyrazoles via hydrazine condensation) and specific pharmacological agents such as antiviral or antifungal precursors.[1]

As a vinyl chloride derivative conjugated with a nitrile group, CCPA acts as a potent Michael acceptor and a vinylating agent.[1] Its physicochemical profile is dominated by high lipophilicity and poor aqueous solubility, presenting significant challenges in formulation and bioavailability assessment during early-stage drug development.[1]

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile |

| CAS Number | 78583-86-5 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Physical State | Crystalline Solid |

| Melting Point | 90–93 °C (Analogous prediction based on 4-F derivative) |

| SMILES | ClC1=CC=C(C(Cl)=CC#N)C=C1 |

Theoretical Physicochemical Profile

Before initiating wet-lab experiments, a theoretical understanding of the compound's partition coefficient and polar surface area is required to select appropriate solvent systems.[1]

Calculated Properties (In-Silico)

The presence of two chlorine atoms (one aromatic, one vinylic) significantly increases the lipophilicity compared to the parent cinnamonitrile.[1]

| Property | Value (Estimated) | Implication for Solubility |

| cLogP | 3.4 – 3.8 | Highly lipophilic; negligible water solubility.[1] |

| TPSA | ~23.8 Ų | Low polar surface area indicates good membrane permeability but poor aqueous solvation.[1] |

| H-Bond Donors | 0 | Lack of donors limits solubility in protic solvents (water).[1] |

| H-Bond Acceptors | 1 (Nitrile) | Weak acceptor capability; relies on dipole-dipole interactions.[1] |

Predicted Solubility Profile

Experimental Protocols: Solubility Determination

Reliable solubility data is not just about "mixing until dissolved."[1] It requires distinguishing between kinetic solubility (precipitation from DMSO) and thermodynamic solubility (equilibrium from solid).

Protocol A: Thermodynamic Solubility (The "Shake-Flask" Gold Standard)

Purpose: To determine the absolute solubility limit in a specific vehicle for formulation stability.[1]

Reagents:

-

CCPA (Solid, micronized if possible)[1]

-

Target Solvent (e.g., Phosphate Buffer pH 7.4, 0.1N HCl, FaSSIF)[1]

-

0.22 µm PTFE Syringe Filters (Do NOT use Nylon; CCPA may adsorb)

Workflow:

-

Saturation: Add excess solid CCPA (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

-

Note: If the solid dissolves completely, add more until a suspension persists.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a pre-saturated 0.22 µm PTFE filter.

-

Pre-saturation: Discard the first 200 µL of filtrate to prevent drug loss due to filter adsorption.[1]

-

-

Quantification: Dilute filtrate with Acetonitrile (ACN) and analyze via HPLC-UV (Detection @ ~254 nm).

Protocol B: High-Throughput Kinetic Solubility

Purpose: Rapid screening for early biological assays (e.g., IC50 determination).[1]

Workflow:

-

Prepare a 10 mM Stock Solution of CCPA in DMSO.

-

Spike 2 µL of stock into 98 µL of aqueous buffer (final 2% DMSO).

-

Incubate for 2 hours with shaking.

-

Measure turbidity via nephelometry or UV-absorbance at 620 nm (where the compound does not absorb).[1]

-

Interpretation: Increased absorbance = Precipitation = Solubility Limit Exceeded.[1]

-

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting the correct solubility method based on the drug development stage.

Figure 1: Decision tree for selecting Kinetic vs. Thermodynamic solubility assays based on development phase.

Solubilization Strategies & Stability Risks

Formulation Approaches

Given the high LogP, simple aqueous buffers will fail.[1] Use the following excipient strategies for in vivo dosing:

-

Co-solvent Systems:

-

Surfactants:

-

Cyclodextrins:

Chemical Stability Warning (Critical)

CCPA contains a beta-chloro acrylonitrile moiety.[1] This is a "masked" ketone equivalent and a reactive electrophile.[1]

-

Hydrolysis Risk: In acidic aqueous conditions, the vinyl chloride can hydrolyze to form the corresponding acyl cyanide or carboxylic acid derivative.[1]

-

Nucleophilic Attack: Avoid primary amines (e.g., Tris buffer) or thiols (e.g., Glutathione) in the formulation buffer, as they will react with the double bond via Michael addition-elimination, displacing the chloride.[1]

Figure 2: Mechanism of potential instability in nucleophilic buffers (Michael Addition-Elimination).

Safety & Handling (HSE)

-

Hazard Classification: Acrylonitriles are generally toxic by inhalation and skin contact (GHS Category 3/4). The beta-chloro substitution adds alkylating potential.[1]

-

Containment: Handle only in a fume hood.

-

Waste Disposal: Do not mix with basic waste streams (risk of exothermic polymerization or cyanide release). Segregate into halogenated organic waste.[1]

References

-

European Chemicals Agency (ECHA). Registration Dossier: Acrylonitrile derivatives and halogenated analogs.[1][2] Retrieved from [Link][2]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329816049: (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile.[1] Retrieved from [Link]

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1]

Technical Guide: Isomeric Characterization and Synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile

[1]

Executive Summary

3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5) is a critical vinyl nitrile intermediate used in the synthesis of heterocyclic compounds, particularly pyrazoles and triazoles for pharmaceutical and agrochemical applications.[1] Its reactivity is defined by the electrophilic nature of the

A major challenge in working with this compound is its stereoisomerism.[2][3] The E and Z isomers exhibit distinct reactivity profiles and physical properties.[2][3] This guide provides a definitive protocol for the synthesis, purification, and unambiguous structural assignment of the isomers, moving beyond basic characterization to self-validating spectroscopic methods.

Part 1: Chemical Identity and Stereochemical Definitions

The molecule consists of an acrylonitrile backbone substituted at the 3-position (beta) with a chlorine atom and a 4-chlorophenyl group.[1]

IUPAC Name: (Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile

Molecular Formula: C

Cahn-Ingold-Prelog (CIP) Priority Assignment

To rigorously define the isomers, we apply CIP priority rules to the substituents on each carbon of the double bond:

-

Carbon 2 (Alpha):

-

Carbon 3 (Beta):

Stereochemical Designation: